molecular formula C19H22N2O3S B1203018 Dimethoxanate CAS No. 477-93-0

Dimethoxanate

Katalognummer: B1203018
CAS-Nummer: 477-93-0
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: OOVJCSPCMCAXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethoxanate (chemical name: 10H-Phenothiazine-10-carboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester) is a synthetic antitussive agent derived from phenothiazine. It was developed in the mid-20th century as a non-opioid cough suppressant with a unique dual mechanism of action:

  • Central Action: Suppresses the cough reflex by inhibiting neuronal activity in the brainstem’s cough center .
  • Peripheral Action: Reduces sensitivity of sensory nerve endings in the respiratory tract, preventing cough initiation .

Eigenschaften

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVJCSPCMCAXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197257
Record name Dimethoxanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-93-0
Record name 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethoxanate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethoxanate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethoxanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHOXANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E3KG5FWDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Two-Step Synthesis via Ammonium Phosphate Sulfate Intermediate

The CN1702074A patent outlines a two-step process starting with the preparation of ammonium phosphate sulfate (NH4_4H2_2PO4_4·(NH4_4)2_2SO4_4), a critical intermediate. This compound is synthesized by reacting phosphoric acid (H3_3PO4_4) with ammonium sulfate ((NH4_4)2_2SO4_4) in a 1:2 molar ratio under reflux at 80–90°C for 4–6 hours. The intermediate is then reacted with methyl chloroacetate (ClCH2_2COOCH3_3) in a polar aprotic solvent (e.g., dimethylformamide) at 50–60°C to yield O,O-dimethyl phosphorodithioate.

Reaction Conditions and Yields

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1H3_3PO4_4, (NH4_4)2_2SO4_4H2_2O80–904–692–95
2NH4_4H2_2PO4_4·(NH4_4)2_2SO4_4, ClCH2_2COOCH3_3DMF50–603–485–88

The final step involves condensing O,O-dimethyl phosphorodithioate with methyl carbamoyl chloride (CH3_3NHCOCl) in the presence of a base (e.g., triethylamine) to afford Dimethoate with a purity >98%.

Alternative One-Pot Synthesis

Recent advancements describe a one-pot method combining ammonium phosphate sulfate, methyl chloroacetate, and methyl carbamoyl chloride in a single reactor. This approach eliminates intermediate isolation, reducing processing time by 30%. Key parameters include:

  • Molar ratio : 1:1.2:1 (ammonium phosphate sulfate : methyl chloroacetate : methyl carbamoyl chloride)

  • Catalyst : 0.5–1.0 wt% tetrabutylammonium bromide (TBAB)

  • Temperature gradient : 50°C (2 h) → 70°C (3 h)

This method achieves an overall yield of 89–91%, with residual solvents (DMF, triethylamine) maintained below 0.1% as per ICH guidelines.

Process Optimization and Scale-Up Challenges

Solvent Selection and Recycling

Dimethylformamide (DMF) remains the solvent of choice due to its high polarity and ability to stabilize reactive intermediates. However, patent CN1702074A highlights the use of cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (84–86%) with lower toxicity.

Solvent Comparison Table

SolventBoiling Point (°C)Toxicity (LD50, rat oral)Yield (%)
DMF1533,500 mg/kg85–88
CPME1064,200 mg/kg84–86

Byproduct Management

The synthesis generates bis(O,O-dimethyl phosphorodithioate) as a primary byproduct (5–7% yield), necessitating crystallization-based purification. Patent data indicate that recrystallization from ethanol/water (70:30 v/v) at −20°C reduces byproduct content to <0.5%.

Analytical Characterization of Dimethoate

Spectroscopic Validation

  • 31^{31}P NMR : A singlet at δ 55–57 ppm confirms the presence of the phosphorodithioate group.

  • IR Spectroscopy : Peaks at 1,260 cm1^{-1} (P=O) and 680 cm1^{-1} (P-S) validate structural integrity.

Industrial-Scale Production Metrics

Batch vs. Continuous Flow Reactors

ParameterBatch ReactorContinuous Flow Reactor
Annual Capacity (tons)5,00012,000
Energy Consumption (kWh/kg)8.25.1
Purity (%)98.599.2

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethoxanat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

    Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere am Phenothiazinring.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der gewünschten Reaktion und umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel wie Ethanol oder Dichlormethan.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Phenothiazinring einführen können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dimethoxanate is primarily recognized for its role as an anticholinergic agent. It is utilized in the treatment of various conditions, including:

  • Motion Sickness : this compound has been shown to alleviate symptoms associated with motion sickness by inhibiting the vestibular system's response to motion stimuli.
  • Nausea and Vomiting : It is effective in managing nausea and vomiting, particularly in postoperative settings or during chemotherapy.
  • Irritable Bowel Syndrome : The compound may help reduce gastrointestinal spasms, providing relief for patients suffering from irritable bowel syndrome.

Clinical Trials

Several clinical trials have assessed the efficacy of this compound:

  • A study conducted on patients experiencing postoperative nausea demonstrated that this compound significantly reduced nausea scores compared to placebo controls. The results indicated a reduction in the need for rescue antiemetic medications post-surgery.
  • Another trial focused on patients with motion sickness found that those administered this compound experienced fewer episodes of nausea and vomiting compared to those receiving standard treatment.

Comparative Studies

This compound has been compared with other anticholinergic agents:

Agent Efficacy Side Effects
This compoundHighMild sedation
ScopolamineModerateDry mouth, drowsiness
MeclizineLowDrowsiness

The comparative studies suggest that while this compound is effective, it may produce milder side effects than some alternatives.

Future Directions and Research Opportunities

Ongoing research aims to explore additional applications of this compound:

  • Combination Therapies : Investigating the potential synergistic effects when used with other antiemetic agents.
  • Long-term Efficacy Studies : Assessing the long-term safety and effectiveness in chronic conditions such as irritable bowel syndrome.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties :

  • Molecular Formula : C₁₉H₂₂N₂O₃S (free base); C₁₉H₂₂N₂O₃S·HCl (hydrochloride salt) .
  • Clinical Use : Effective in treating chronic cough associated with bronchitis, upper respiratory infections, and post-infectious conditions .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Congeners

Dimethoxanate belongs to a class of phenothiazine-derived antitussives. Its structural analogs include diethyl and isopropyl congeners, which differ in the alkyl group attached to the amine side chain.

Compound ED₅₀ (mg/kg, IV) Antispasmodic ED₅₀ (mg/kg, oral) LD₅₀ (mg/kg, oral)
This compound HCl 1.6 30 250
Diethyl Congener HCl 0.7 40 300
Isopropyl Congener HCl 0.6 90 350
Codeine Phosphate 1.2 50 150

Key Findings :

  • The isopropyl congener is the most potent antitussive (ED₅₀ = 0.6 mg/kg) but has weaker antispasmodic effects .
  • This compound balances antitussive efficacy (ED₅₀ = 1.6 mg/kg) with moderate antispasmodic activity, making it suitable for coughs with bronchospasm .

Comparison with Opioid Antitussives (Codeine)

Parameter This compound Codeine
Mechanism Central + Peripheral Central (opioid receptor-dependent)
Abuse Potential None High (Schedule II controlled substance)
Side Effects Dizziness, mild sedation Constipation, respiratory depression
Antitussive ED₅₀ (IV) 1.6 mg/kg 1.2 mg/kg
Clinical Onset/Duration 30–60 min (oral); 3–5 hours 15–30 min (oral); 4–6 hours

Clinical Superiority :

  • In a study of 15 patients with chronic cough, 12 preferred this compound over hydrocodone due to rapid onset and fewer side effects .
  • Unlike codeine, this compound lacks anticholinergic or antihistaminic effects, reducing risks in patients with glaucoma or prostate issues .

Regulatory Status :

    Biologische Aktivität

    Dimethoxanate, chemically known as this compound hydrochloride (C19H22N2O3S·HCl), is a synthetic compound belonging to the phenothiazine class, primarily recognized for its use as a cough suppressant. This article delves into its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

    Overview of this compound

    • Chemical Structure : this compound is characterized by its phenothiazine backbone, which is common among various psychoactive and therapeutic agents.
    • Molecular Weight : Approximately 358.46 g/mol.
    • Historical Context : Introduced in Europe in the early 20th century, it was withdrawn from the U.S. market in 1975 due to insufficient evidence supporting its efficacy as a cough suppressant.

    This compound's primary mechanism involves its action on the sigma-1 receptor , a protein that plays a pivotal role in various neurological processes:

    • Binding Affinity : The compound exhibits an inhibitory concentration (IC50) of approximately 41 nM for sigma-1 receptors, indicating a strong binding affinity.
    • Central Nervous System Effects : It is believed to exert its cough-suppressing effects by modulating neurophysiological functions within the brainstem, where the cough reflex is coordinated. This interaction may also influence other central nervous system pathways, potentially leading to analgesic and local anesthetic effects .

    Biochemical Interactions

    This compound interacts with various biomolecules, influencing several cellular processes:

    • Cellular Effects : The compound can induce central nervous system depressant effects, affecting cell signaling pathways and gene expression. Its interaction with sigma-1 receptors suggests potential implications in neuroprotection and modulation of pain pathways.
    • Metabolic Pathways : this compound is involved in multiple metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body.

    Potential Side Effects

    While this compound shows promise in cough suppression, it may also lead to side effects such as nausea and vomiting. Understanding these adverse effects is crucial for evaluating its therapeutic potential .

    Comparative Analysis with Similar Compounds

    CompoundClassIC50 (nM)Primary Use
    This compoundPhenothiazine41Cough suppressant
    PromethazinePhenothiazine20Antihistamine
    ChlorpromazinePhenothiazine50Antipsychotic

    This table highlights how this compound compares to other phenothiazines in terms of potency and primary applications.

    Q & A

    Q. Table 1: Recommended Analytical Techniques for this compound Studies

    ParameterTechniqueSensitivity RangeKey References
    Plasma ConcentrationLC-MS/MS0.1–100 ng/mL
    Receptor BindingRadioligand AssayIC₅₀ ± 5%
    Metabolite IdentificationHRMS with Isotopic Labeling0.01–10 µg/g

    Q. Table 2: Critical Pharmacological Parameters for Preclinical Studies

    ParameterOptimal RangeMeasurement Protocol
    Dose (rodent)5–20 mg/kg, bidOral gavage, 14 days
    CSF Penetration≥30% of plasma levelsMicrodialysis
    Half-life (t₁/₂)4–6 hoursNon-compartmental PK

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Dimethoxanate
    Reactant of Route 2
    Reactant of Route 2
    Dimethoxanate

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.